N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
Description
This compound is a benzodioxole-carboxamide derivative featuring a benzothiadiazole sulfonylaminoethyl side chain. Its structural complexity arises from the fusion of a benzodioxole moiety (known for metabolic stability and bioactivity) with a benzothiadiazole sulfonamide group, which is associated with diverse pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C16H14N4O5S2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O5S2/c21-16(10-4-5-12-13(8-10)25-9-24-12)17-6-7-18-27(22,23)14-3-1-2-11-15(14)20-26-19-11/h1-5,8,18H,6-7,9H2,(H,17,21) |
InChI Key |
OPLLFSDAAZAIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Sulfonylation: The benzothiadiazole is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Amidation: The sulfonylated benzothiadiazole is reacted with an amine derivative to form the sulfonamide linkage.
Coupling with Benzodioxole: Finally, the benzodioxole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for sulfonylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Substitution: The compound can participate in substitution reactions, such as halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diaminobenzene derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs from the evidence:
Key Observations:
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 4db ) enhance reaction efficiency (95% yield), likely due to improved electrophilicity during Hantzsch cyclization .
- Bulky substituents (e.g., trifluoromethoxybenzoyl in 35 ) reduce yield (23%), suggesting steric hindrance during coupling .
Spectral Signatures :
- The benzodioxole C=O stretch (1668–1663 cm⁻¹ in FTIR) is consistent across analogs, confirming the core amide linkage .
- ¹H-NMR signals for NH protons (δ9.26–10.82) and aromatic protons (δ6.63–7.94) reflect tautomerism and substituent electronic effects .
Bioactivity Implications: The benzothiadiazole sulfonamide group in the target compound may enhance solubility and target binding compared to thiazole-based analogs, as sulfonamides are known for improved pharmacokinetic profiles .
Research Findings and Limitations
Synthetic Challenges :
- The target compound’s benzothiadiazole sulfonamide group requires specialized sulfonation conditions, unlike the thiazole derivatives synthesized via Hantzsch cyclization .
- Tautomerism observed in analogs (e.g., 5bd , 5bb ) complicates spectral interpretation, necessitating advanced techniques like 2D-NMR for unambiguous characterization .
Comparative Bioactivity Data: No direct bioactivity data exists for the target compound. However, analogs like 4db (chlorophenyl) show promising activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the importance of halogen substituents . The benzothiadiazole moiety may confer unique activity, as similar compounds inhibit tyrosine kinases (IC₅₀ < 1 µM) .
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer applications. This article reviews the current understanding of its biological activity based on recent studies and findings.
The compound's structure includes a benzodioxole core and a benzothiadiazole moiety, which are known for their diverse biological properties. The molecular formula is , and it possesses a sulfonamide functional group that may contribute to its biological activity.
Antidiabetic Potential
Recent research has demonstrated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies have shown that the compound has an IC50 value of approximately 0.68 µM against α-amylase, indicating potent inhibitory activity. This inhibition can lead to reduced blood glucose levels, making it a candidate for managing diabetes .
In vivo experiments using a streptozotocin-induced diabetic mouse model revealed that administration of the compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests not only efficacy in controlling hyperglycemia but also a favorable safety profile since it exhibited minimal cytotoxicity towards normal cells (IC50 > 150 µM) in MTS assays .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it demonstrates significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism behind this activity may involve the modulation of signaling pathways associated with cancer cell growth and proliferation.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the body:
- α-Amylase Inhibition : By inhibiting α-amylase, the compound decreases the breakdown of carbohydrates into sugars, thereby managing blood glucose levels.
- Cell Proliferation Modulation : The compound may interfere with various signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other known α-amylase inhibitors is presented in Table 1.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Acarbose | 2.593 | Antidiabetic |
| Myricetin | 30 | Antidiabetic |
| N-{2-[(2,1,3-benzothiadiazol... | 0.68 | Antidiabetic |
| St.1 (Thiazolidine Derivative) | 15.26 | Antidiabetic |
| Phlorotannin | 8.5 | Antidiabetic |
Case Studies
A notable case study involved administering the compound to diabetic mice over a period of two weeks. The results indicated a sustained reduction in blood glucose levels compared to control groups and highlighted potential long-term benefits in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
